molecular formula C19H18N2O5S B4895365 ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 6240-68-2

ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B4895365
CAS No.: 6240-68-2
M. Wt: 386.4 g/mol
InChI Key: ALELAPFILLZPRJ-UHFFFAOYSA-N
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Description

The compound ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate belongs to the tetrahydropyrimidine family, characterized by a six-membered dihydropyrimidine ring with substituents influencing its physicochemical and biological properties. Key structural features include:

  • Position 2: A sulfanylidene (C=S) group, enhancing electron density and enabling thioamide-like reactivity.
  • Position 6: A methyl group contributing steric bulk.
  • Position 5: An ethyl carboxylate ester, affecting solubility and hydrolysis kinetics .

This compound’s synthesis likely follows the Biginelli reaction, involving a multicomponent condensation of substituted benzaldehyde, thiourea, and ethyl acetoacetate under acid catalysis .

Properties

IUPAC Name

ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-3-24-18(23)15-11(2)20-19(27)21-16(15)12-6-8-13(9-7-12)26-17(22)14-5-4-10-25-14/h4-10,16H,3H2,1-2H3,(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALELAPFILLZPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387515
Record name Ethyl 4-{4-[(furan-2-carbonyl)oxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-68-2
Record name Ethyl 4-{4-[(furan-2-carbonyl)oxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-(furan-2-carbonyloxy)benzaldehyde with ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with various molecular targets. The furan ring and pyrimidine moiety can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Analogous Compounds

Substituent Variations and Structural Implications

The table below highlights structural differences among analogous tetrahydropyrimidines:

Compound Name Position 4 Substituent Position 2 Group Key Properties/Applications References
Ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate 4-(Furan-2-carbonyloxy)phenyl Sulfanylidene Potential bioactivity (inferred) N/A
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan-2-yl Oxo (C=O) Improved solubility due to methoxy
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl, p-tolyl Thioxo (C=S) Pharmacological studies (antimicrobial)
Methyl 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Chlorophenyl Sulfanylidene Higher crystallinity (chlorine effect)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate 4-Hydroxyphenyl Thioxo (C=S) Hydrogen-bonded crystal lattice
Key Observations:
  • Electron-Withdrawing Groups (EWGs) : Chlorophenyl (Cl) and trifluoromethyl (CF₃) substituents (e.g., ) increase molecular rigidity and crystallinity, enhancing thermal stability.
  • Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and hydroxyphenyl (OH) groups (e.g., ) improve solubility in polar solvents but may reduce metabolic stability.
  • Sulfanylidene vs.

Crystallographic and Computational Insights

  • Crystal Packing : Sulfanylidene-containing compounds (e.g., ) exhibit layered structures stabilized by S···H and π-π interactions.
  • Hydrogen-Bonding Networks : The target compound’s furan carbonyl oxygen may participate in C=O···H-N bonds, akin to methoxy analogs in .
  • Validation Tools : Structures are often validated using SHELX and ORTEP-3 , with graph-set analysis elucidating interaction patterns.

Biological Activity

Ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure and functional groups suggest various mechanisms of action that could be beneficial in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O6SC_{20}H_{20}N_2O_6S. The compound features a pyrimidine core with multiple substituents, including a furan ring and a carbonyl group, which are crucial for its biological activity.

Key Structural Features:

  • Pyrimidine Ring : Central to its biological activity.
  • Furan Substituent : Imparts unique reactivity and potential interaction with biological targets.
  • Sulfanylidene Group : May contribute to the compound's reactivity and interactions with biological systems.

The biological activity of this compound is primarily investigated through its interactions with various cellular pathways. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Similar compounds within the pyrimidine class have shown significant inhibitory effects on cancer cell proliferation, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : The presence of the furan and sulfanylidene groups may enhance its interaction with microbial enzymes or receptors.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted to modulate inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study examining the effects of related pyrimidine derivatives indicated significant cytotoxicity against various cancer cell lines, including glioma and breast cancer cells. The mechanism was attributed to apoptosis via the mitochondrial pathway.
    • Another investigation focused on antimicrobial assays revealed that derivatives similar to ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene exhibited notable activity against Gram-positive and Gram-negative bacteria.
  • In Vivo Studies :
    • Animal models treated with similar pyrimidine compounds showed reduced tumor growth rates compared to control groups, supporting their potential as anticancer agents.
    • Anti-inflammatory effects were observed in models of induced inflammation, where treated groups exhibited lower levels of pro-inflammatory cytokines.

Data Tables

Activity Type Effect Study Reference
AntitumorInduces apoptosis
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine levels

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of solvents and catalysts. For example, dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are effective solvents for intermediates, while trisodium citrate dihydrate may act as a catalyst to enhance yield . Temperature must be maintained below 80°C to prevent decomposition of the sulfanylidene group . Purification via column chromatography with ethyl acetate/hexane gradients is recommended to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • Single-crystal X-ray diffraction is essential for resolving the dihydropyrimidine core and sulfanylidene configuration, as demonstrated in analogous compounds .
  • NMR : 1^1H and 13^13C NMR are used to confirm substituent positions (e.g., furan-2-carbonyloxy group at C4 and methyl at C6) .
  • FT-IR : Validate carbonyl (C=O) and thione (C=S) stretches at ~1700 cm1^{-1} and ~1250 cm1^{-1}, respectively .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs, such as:

  • Antimicrobial activity : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • Kinase inhibition : Use ATP-binding assays with kinases like CDK2 or EGFR, given the dihydropyrimidine scaffold’s known interactions .

Advanced Research Questions

Q. How can computational methods improve reaction optimization and mechanistic understanding?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT) model transition states to identify energy barriers in cyclocondensation steps .
  • Reaction path search algorithms (e.g., GRRM) predict intermediates, reducing trial-and-error experimentation .
  • Molecular docking predicts binding affinities for kinase targets, guiding biological testing priorities .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response curves : Establish EC50_{50}/IC50_{50} values to differentiate true activity from assay noise .
  • Metabolic stability assays : Use liver microsomes to assess if inactive results stem from rapid degradation .
  • Structural analogs : Compare with derivatives (e.g., trifluoromethyl-substituted analogs) to isolate substituent effects .

Q. How can advanced spectroscopic techniques elucidate the sulfanylidene group’s electronic environment?

  • Methodological Answer :

  • X-ray photoelectron spectroscopy (XPS) : Measure sulfur 2p binding energy to confirm thione (C=S) versus thiol (C-SH) forms .
  • DFT-calculated IR/Raman spectra : Match experimental vibrational modes to theoretical models for electronic state validation .

Q. What are the challenges in scaling up synthesis without compromising yield or purity?

  • Methodological Answer :

  • Continuous flow reactors : Minimize exothermic side reactions during cyclocondensation steps .
  • In situ monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation in real time .

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